(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the nitro groups, and the formation of the acrylamide group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring and the acrylamide group would likely contribute to the rigidity of the molecule, while the nitro groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The nitro groups could potentially be reduced to amines, and the acrylamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro groups could make the compound more polar, which could affect its solubility in different solvents .Scientific Research Applications
1. Anticancer Applications
(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide and its derivatives have shown promise in anticancer research. For instance, compounds structurally similar to it have exhibited cytotoxic activity against various human cancer cell lines. Particularly, they have been effective in inhibiting tubulin polymerization, a process crucial for cell division in cancer cells. This inhibition leads to cell cycle disruption and apoptosis in cancer cells, making these compounds potential candidates for anticancer drugs (Kamal et al., 2014).
2. Application in Biochemistry and Molecular Biology
Compounds similar to this compound have been utilized in the development of polyacrylamide gels. These gels can detect enzymes that catalyze thiol-producing reactions. The use of mixed disulfide compounds in these gels allows for rapid and sensitive detection of enzymes, which is valuable in biochemical and molecular biology research (Harris & Wilson, 1983).
3. Enzymatic Research
This compound, due to its structural features, has been involved in studies exploring enzymic cis-trans isomerization. This research provides insights into enzymatic processes involving similar nitrothiophene and nitrobenzene derivatives. Such studies are crucial for understanding enzyme kinetics and mechanisms in organic and medicinal chemistry (Tatsumi, Koga & Yoshimura, 1980).
4. Environmental and Biomedical Applications
The structurally related microgels synthesized from acrylate-functionalized 2-aminothiazol have shown potential in environmental and biomedical applications. These microgels can be used as absorbents to remove toxic species in aqueous media, in drug delivery devices, and as catalysts in chemical reactions. This demonstrates the versatility of this compound's framework in various fields (Sengel & Sahiner, 2017).
5. Metal Ion Chelation and Antimicrobial Activity
Polymers derived from N-heterocyclic acrylamide monomers, closely related to the compound , have been studied for their metal ion chelation capabilities. These polymers have exhibited selectivity towards various metal ions, indicating their potential use in metal recovery and environmental remediation. Additionally, some of these polymers have shown antimicrobial properties, suggesting their possible application in creating antimicrobial materials (Al-Fulaij, Elassar & El-asmy, 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 6-Nitrobenzo[d]thiazol-2-amine , which is used in various fields of research, including life sciences and organic synthesis . .
Mode of Action
It is known that thiazol-2-yl ethers can be synthesized from oxime acetates and xanthates under redox-neutral conditions
Biochemical Pathways
Thiazoles and benzothiazoles can undergo regioselective C2–H chalcogenation , which suggests that this compound may affect pathways involving sulfur and selenium.
Result of Action
Some related compounds have shown insecticidal and acaricidal properties , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O5S2/c19-12(5-2-9-3-6-13(24-9)18(22)23)16-14-15-10-4-1-8(17(20)21)7-11(10)25-14/h1-7H,(H,15,16,19)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYVOJXNWDESL-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.